Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate

Physicochemical Characterization Lipophilicity Medicinal Chemistry

Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 167414-75-7), also known as Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate, is a synthetic piperidine derivative. This compound is characterized by a piperidine ring substituted with a benzyl carbamate (Cbz) protecting group and an ethoxy-oxopropanoyl moiety.

Molecular Formula C18H23NO5
Molecular Weight 333.4 g/mol
CAS No. 167414-75-7
Cat. No. B070450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
CAS167414-75-7
Molecular FormulaC18H23NO5
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H23NO5/c1-2-23-17(21)12-16(20)15-8-10-19(11-9-15)18(22)24-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3
InChIKeyHSYRPXCJJXOCKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 167414-75-7): Product Profile and Functional Role


Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 167414-75-7), also known as Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate, is a synthetic piperidine derivative [1]. This compound is characterized by a piperidine ring substituted with a benzyl carbamate (Cbz) protecting group and an ethoxy-oxopropanoyl moiety [2]. It serves as a key building block or pharmaceutical intermediate, valued for its specific physicochemical properties which directly influence its handling and reactivity in chemical synthesis [3].

Why Generic Substitution of Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate Is Not Advisable


In synthetic chemistry workflows, direct substitution of this compound with a seemingly similar analog, such as an N-Boc protected variant or a different piperidine ester, introduces measurable risk. The divergent physicochemical properties, including a higher molecular weight, increased LogP, and lower density, fundamentally alter its behavior in solution, chromatographic separations, and reaction kinetics [1]. These differences necessitate re-optimization of reaction conditions and can compromise yield and purity. Therefore, procurement decisions must be based on the specific, quantifiable profile of this compound as detailed in the evidence below, not on broad class-level assumptions.

Quantitative Differentiation Evidence for Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 167414-75-7)


Molecular Weight and LogP Comparison with N-Boc Analog

A direct comparison of molecular weight and calculated partition coefficient (LogP) against the N-Boc protected analog (tert-Butyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate, CAS 479630-08-5) reveals significant differences [1]. The target compound has a higher molecular weight (333.38 g/mol) and a greater LogP (2.66) compared to the N-Boc analog (299.36 g/mol, LogP data not available for direct comparison but the lower molecular weight indicates lower lipophilicity potential) [1]. This indicates that the target compound is more lipophilic, which can affect its solubility in organic solvents and its behavior in biological systems.

Physicochemical Characterization Lipophilicity Medicinal Chemistry

Comparative Boiling Point Data for Distillation and Storage

The boiling point of the target compound is significantly higher than that of its N-Boc analog [1]. This difference is critical for purification processes involving distillation and for establishing safe storage and handling parameters [1].

Thermal Properties Synthesis Purification

Density Variation and Its Impact on Formulation

A comparison of predicted density values shows a measurable difference between the target compound and its N-Boc analog [1]. This variation is important for accurate volumetric measurements and for understanding the compound's behavior in liquid handling and formulation [1].

Physical Property Formulation Analytical Chemistry

Recommended Application Scenarios for Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate Based on Evidence


As a Pharmaceutical Intermediate with Defined Physicochemical Properties

This compound is optimally procured as a key intermediate in the synthesis of more complex molecules where its specific molecular weight, LogP, and density are critical for process optimization . Its unique profile, distinct from the N-Boc analog, makes it the correct starting material for routes validated in specific patents and academic literature, avoiding the need for costly re-validation of reaction conditions .

In Analytical Method Development and Quality Control

The compound's high purity grades (≥96%, ) and well-defined thermal properties (high boiling point [1]) make it a suitable reference standard for calibrating HPLC and GC instruments. Its distinct retention time, driven by its LogP of 2.66 [1], allows for clear separation from related impurities and analogs, ensuring the accuracy of analytical methods for reaction monitoring and final product release.

In Fundamental Research on Protecting Group Strategies

As a Cbz-protected piperidine derivative, this compound is an ideal model substrate for studying selective deprotection and functional group interconversions under various reaction conditions . The stability of the Cbz group under specific acidic or basic conditions, contrasted with the lability of the ethoxy-oxopropanoyl moiety, enables research into orthogonal protecting group strategies for complex molecule synthesis .

Technical Documentation Hub

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